6-O-Desmethyl Donepezil

Overview

Description

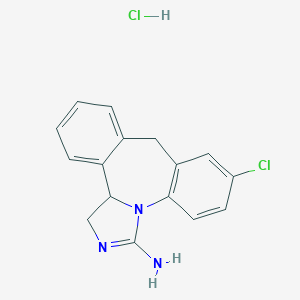

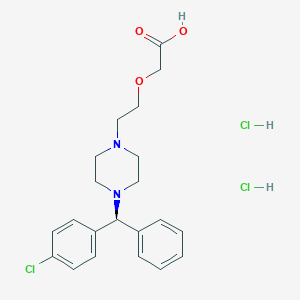

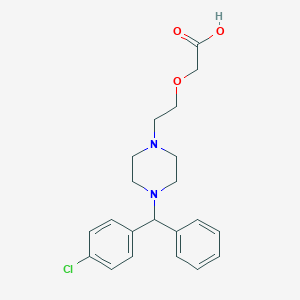

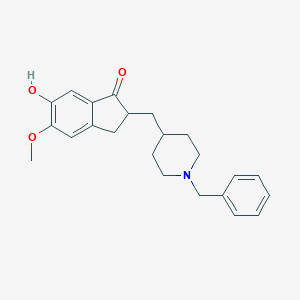

6-O-Desmethyldonepezil is a metabolite of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. The compound has the molecular formula C23H27NO3 and is characterized by the presence of a hydroxy group at the 6th position and a methoxy group at the 5th position on the indanone ring .

Mechanism of Action

Target of Action

6-O-Desmethyl Donepezil, also known as 6-o-Desmethyldonepezil, is an active metabolite of Donepezil . Its primary target is acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, this compound increases the availability of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

This compound selectively and reversibly inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses. The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial for cognitive function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased acetylcholine levels. This can enhance cholinergic transmission, which plays a crucial role in memory and learning .

Pharmacokinetics

This compound is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It has been found in human plasma at about 20% of the concentration of the parent drug, Donepezil . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are likely to be similar to those of Donepezil .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, improving cognitive function. On a cellular level, the compound can affect neurons in the brain, particularly in areas involved in memory and learning .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of this compound . For instance, polymorphisms in genes of the cholinergic markers acetylcholinesterase, butyrylcholinesterase, choline acetyltransferase, and paraoxonase have been found to be associated with better clinical response to acetylcholinesterase inhibitors . Additionally, polymorphisms in Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence the pharmacokinetics and pharmacodynamics of Donepezil, and by extension, this compound .

Biochemical Analysis

Biochemical Properties

6-O-Desmethyl Donepezil, like Donepezil, is an inhibitor of acetylcholinesterase . This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by increasing the availability of acetylcholine, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect neurons in the brain, enhancing their ability to communicate with each other and thereby potentially improving cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The enhanced presence of acetylcholine can then stimulate cholinergic neurons, promoting neurotransmission .

Temporal Effects in Laboratory Settings

It is known that Donepezil and its metabolites are stable for at least 184 days at -20°C .

Dosage Effects in Animal Models

Studies on Donepezil have shown dose-dependent effects on cognition and functional activities in animal models .

Metabolic Pathways

This compound is formed through the metabolic pathway of Donepezil, specifically through O-demethylation at the 6 position by the enzyme CYP2D6 . Other metabolic pathways of Donepezil include O-demethylation at the 5 position to form 5-O-desmethyl-donepezil, N-oxidation to form Donepezil-N-oxide, mono hydroxylation, N-dealkylation, and sequential glucuronidation .

Transport and Distribution

Donepezil, due to its lipophilic nature, can easily pass through the blood-brain barrier , suggesting that this compound may have similar properties.

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as synaptic clefts in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-Desmethyldonepezil is typically synthesized through the O-demethylation of donepezil. This process involves the removal of a methyl group from the methoxy group at the 6th position of donepezil. The reaction is often carried out using strong acids or bases as catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the synthesis of 6-O-Desmethyldonepezil involves large-scale O-demethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 6-O-Desmethyldonepezil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions

Major Products Formed: The major products formed from these reactions include various derivatives of 6-O-Desmethyldonepezil, such as hydroxylated, aminated, and substituted analogs .

Scientific Research Applications

6-O-Desmethyldonepezil has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of donepezil and its metabolites in biological samples

Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its metabolic pathways and biological effects

Industry: It is utilized in the development of new acetylcholinesterase inhibitors and other therapeutic agents

Comparison with Similar Compounds

Donepezil: The parent compound from which 6-O-Desmethyldonepezil is derived.

5-O-Desmethyldonepezil: Another metabolite of donepezil, differing by the position of the hydroxy group.

Donepezil-N-oxide: A metabolite formed through the oxidation of donepezil

Uniqueness: 6-O-Desmethyldonepezil is unique due to its specific structural modifications, which influence its pharmacological activity and metabolic stability. Its distinct position of the hydroxy group at the 6th position differentiates it from other metabolites and contributes to its specific interactions with acetylcholinesterase .

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561627 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-56-1 | |

| Record name | 6-o-Desmethyldonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-O-Desmethyl Donepezil in the treatment of Alzheimer's Disease?

A: this compound is the primary active metabolite of Donepezil, a drug used to treat Alzheimer's Disease. Like Donepezil, this compound exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE) in the brain. This inhibition increases the levels of acetylcholine, a neurotransmitter crucial for learning and memory, thus temporarily improving cognitive function in patients with Alzheimer's Disease [, , , ].

Q2: How do the pharmacokinetic properties of this compound differ from Donepezil?

A: Both Donepezil and this compound are extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5 [, ]. Research shows that patients with certain CYP2D6 polymorphisms, specifically intermediate metabolizers, exhibit significantly lower ratios of Donepezil to this compound in their plasma []. This suggests that genetic variations in drug-metabolizing enzymes can significantly influence the levels of Donepezil and its active metabolite. Furthermore, the co-administration of psychotropic medications has been shown to lower the metabolic ratio of Donepezil to this compound [], highlighting the importance of considering drug interactions in patients receiving Donepezil therapy.

Q3: Are there any analytical methods available to specifically measure this compound levels?

A: Yes, several sensitive and selective analytical methods have been developed to quantify this compound in biological samples. One common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This technique offers high sensitivity and specificity, allowing for accurate measurement of this compound concentrations in human plasma, even at low levels. These methods are valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Q4: Does the presence of gastrointestinal injury impact the pharmacokinetics of Donepezil and this compound?

A: Research using experimental pigs suggests that small intestinal injury induced by Dextran Sodium Sulfate can lead to higher plasma concentrations of Donepezil []. This effect may be attributed to impaired drug metabolism or altered drug absorption due to the intestinal injury. These findings highlight the potential need for dose adjustments in patients with underlying gastrointestinal conditions to avoid potential toxicity from elevated Donepezil levels.

Q5: What is the significance of being able to measure Donepezil and its metabolites simultaneously?

A: A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure Donepezil, this compound, 5-O-Desmethyl Donepezil, and Donepezil-N-oxide in patient plasma samples []. This advancement is significant because it allows researchers and clinicians to better understand the individual contributions of Donepezil and its metabolites to both therapeutic effects and potential adverse events. This knowledge is crucial for optimizing treatment strategies and improving patient outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.